3,6-二溴菲

描述

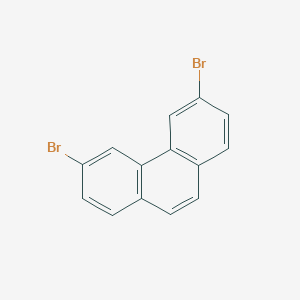

3,6-Dibromophenanthrene is a chemical compound with the molecular formula C14H8Br2 . It has an average mass of 336.021 Da and a monoisotopic mass of 333.899261 Da .

Molecular Structure Analysis

The phenanthrene ring in 3,6-Dibromophenanthrene is approximately planar . The two bromo atoms are displaced slightly from the phenanthrene plane .Physical And Chemical Properties Analysis

3,6-Dibromophenanthrene has a density of 1.8±0.1 g/cm3, a boiling point of 438.8±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.9±3.0 kJ/mol, and it has a flash point of 256.2±20.5 °C . The index of refraction is 1.749, and it has a molar refractivity of 77.3±0.3 cm3 .科学研究应用

Synthesis of [n]Cyclo-3,6-phenanthrenylenes

This compound is used in the one-pot macrocyclization process to obtain various congeners of [n]cyclo-3,6-phenanthrenylene. These congeners have been studied for their crystal structures and fluorescence properties .

Material Science

In material science, 3,6-Dibromophenanthrene is a precursor in the synthesis of ultra-permeable conjugated microporous polymers which have potential applications in gas storage and separation .

Structural Analysis

The structural properties of 3,6-Dibromophenanthrene have been analyzed, providing insights into the planarity of the phenanthrene ring and the displacement of bromo atoms from this plane .

安全和危害

作用机制

Target of Action

It is known to be used as an intermediate in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific context .

Mode of Action

It is known to be used as a precursor in the synthesis of a novel phenanthroimidazole-based building unit, which is obtained through an ionothermal method . This suggests that the compound may interact with its targets through covalent bonding during the synthesis process.

Action Environment

The action, efficacy, and stability of 3,6-Dibromophenanthrene can be influenced by various environmental factors. For instance, its synthesis involves heating the mixture to 110°C . Therefore, temperature is a crucial factor in its action. Other factors like pH, presence of other reactants, and solvent used may also play significant roles.

属性

IUPAC Name |

3,6-dibromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPMJIMUYNZFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448591 | |

| Record name | 3,6-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromophenanthrene | |

CAS RN |

174735-02-5 | |

| Record name | 3,6-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the specific halogen-halogen distance in 3,6-dibromophenanthrene relevant to its potential applications?

A1: The distance between the bromine atoms in 3,6-dibromophenanthrene is approximately 6 Å, which is similar to the gap between dimer rows on a Si(100) surface. [] This structural feature makes 3,6-dibromophenanthrene a potentially interesting candidate for inducing selective reactions on this type of surface. The interaction could lead to unique surface modifications with potential applications in chemical sensing, biological recognition, and molecular electronics. []

Q2: Beyond silicon surface interactions, has 3,6-dibromophenanthrene been explored for constructing larger molecular architectures?

A2: Yes, 3,6-dibromophenanthrene has been successfully employed as a rigid, linear building block in the synthesis of three-dimensional metal-organic cages. [, ] Researchers utilized its structural features to create novel 60° organometallic subunits, which then assembled into trigonal-bipyramidal cages when combined with appropriate metal ions. [, ]

Q3: What spectroscopic data is available to characterize 3,6-dibromophenanthrene?

A3: While the provided abstracts do not detail specific spectroscopic data, 3,6-dibromophenanthrene's structure has been confirmed through X-ray crystallography. [] This technique revealed a planar phenanthrene ring system with the bromine atoms slightly displaced from the plane. [] Beyond X-ray crystallography, one would expect characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry to be available in the broader chemical literature.

Q4: What are the potential environmental impacts of using 3,6-dibromophenanthrene, considering it contains bromine atoms?

A4: While the provided research does not specifically address the environmental impact of 3,6-dibromophenanthrene, it's important to note that halogenated organic compounds can sometimes pose environmental risks. These risks might include persistence in the environment, potential for bioaccumulation, and toxicity to aquatic organisms. Therefore, any large-scale use of 3,6-dibromophenanthrene would necessitate careful consideration of its environmental fate and potential for remediation or alternative, less impactful compounds.

Q5: Are there any known alternatives to 3,6-dibromophenanthrene for its explored applications?

A5: The research on 3,6-dibromophenanthrene's applications, particularly in surface modification and metal-organic framework construction, is still at a relatively early stage. [, , ] Researchers are likely exploring alternative compounds with modified structures, different halogen substituents, or entirely different core structures to achieve enhanced properties or address potential limitations of 3,6-dibromophenanthrene.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)

![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)